Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-
Description
The compound "Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-" is a structurally complex molecule featuring a thioacetamide backbone linked to a 1,3,4-triazole ring substituted with phenyl and pyridinyl groups. The 2-nitrophenyl moiety attached to the acetamide nitrogen introduces electron-withdrawing properties, which may influence reactivity and biological activity.
Properties
CAS No. |
113518-51-7 |
|---|---|
Molecular Formula |
C21H16N6O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N6O3S/c28-19(23-17-8-4-5-9-18(17)27(29)30)14-31-21-25-24-20(15-10-12-22-13-11-15)26(21)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,28) |
InChI Key |
ACODQRNBMSPJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a thiazole moiety, which is known for its broad range of biological activities. The presence of the nitrophenyl group and the triazole ring contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties. In studies involving derivatives of similar structures, compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Acetamide derivative 1 | 100 | Gram-positive |
| Acetamide derivative 2 | 200 | Gram-negative |
The antibacterial activity was notably lower than that of standard antibiotics like chloramphenicol (MIC of 25–50 µg/mL) but showed promise in certain derivatives against specific bacterial strains .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and phenyl groups significantly affect cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 23.30 ± 0.35 | A549 (lung cancer) |
| Compound B | >1000 | HeLa (cervical cancer) |
These findings suggest that specific functional groups enhance the antitumor activity by promoting cellular apoptosis .
Anti-inflammatory Properties
Emerging evidence suggests that compounds similar to Acetamide can exhibit anti-inflammatory effects. In experimental models, these compounds reduced inflammatory markers and cytokine production, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of Acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazole and triazole rings often inhibit enzymes involved in bacterial cell wall synthesis and tumor growth.
- Induction of Apoptosis : Certain modifications lead to enhanced apoptosis in cancer cells through the activation of intrinsic pathways.
- Modulation of Immune Response : The compound may influence cytokine production, thereby modulating immune responses during inflammation.
Case Studies
Several studies have investigated the effects of Acetamide and its derivatives:
- Study on Antimicrobial Efficacy : A study tested various derivatives against a panel of bacteria and fungi, finding that while general antimicrobial activity was moderate, some compounds showed promising antifungal properties.
- Anticancer Research : A series of experiments demonstrated that specific substitutions on the thiazole ring significantly improved cytotoxicity against various cancer cell lines.
Scientific Research Applications
Medicinal Chemistry Applications
Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing triazole rings have been investigated for their ability to inhibit tumor growth in various cancer cell lines .
- Antimicrobial Properties : The presence of the triazole moiety is known to enhance antimicrobial activity. Research suggests that compounds with this structure can effectively combat bacterial and fungal infections .
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders or cancer .
Agricultural Applications
In addition to its medicinal uses, Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- could play a role in agricultural science:
- Pesticide Development : The compound's structural features suggest potential as a pesticide or herbicide. Its ability to affect biological systems can be harnessed to develop new agrochemicals that target pests while minimizing environmental impact .
Case Studies and Research Findings
Several studies have explored the efficacy and applications of compounds related to Acetamide, N-(2-nitrophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Reactivity
The target compound’s structure shares key motifs with several analogs described in the literature:
Key Observations :
- Heterocyclic Diversity: The pyridinyl-substituted triazole in the target compound may offer enhanced solubility or hydrogen-bonding capacity relative to triazinoindol-based analogs (e.g., 24, 27) .
- Synthetic Flexibility : The target compound’s triazole-thioacetamide scaffold allows modular synthesis, akin to the cycloaddition strategies used for 7b .
Pharmacological Potential
- Antiproliferative Activity : Analog 2 (benzothiazolyl-triazole) demonstrated planned evaluation for antiproliferative properties, suggesting the target compound’s nitrophenyl and pyridinyl groups could similarly modulate cell proliferation pathways .
- Enzyme Inhibition : Triazole-thioacetamides (e.g., compound 41 in ) with methyl-pyrazolyl substituents exhibit enzyme inhibitory activity, implying the target compound’s triazole-pyridinyl system may target analogous enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
